CID 16212474
Description
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Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO7.H2O/c2*8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h2*3-6,8-12H,1-2H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUHMYCAWVBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying CID 16212474?
- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:
- Population: Target biological system or model organism.
- Intervention: this compound's molecular interactions.
- Comparison: Control compounds or baseline activity.
- Outcome: Efficacy metrics (e.g., binding affinity, toxicity).
- Time: Duration of experimental observation.
Validate feasibility by reviewing existing literature on similar compounds .
Q. What are best practices for designing experiments to characterize this compound?
- Methodological Answer :
- Step 1 : Define objectives (e.g., pharmacokinetics, mechanism of action).
- Step 2 : Select appropriate assays (e.g., in vitro binding assays, in vivo toxicity screens).
- Step 3 : Include controls (positive/negative, vehicle-only) to isolate compound-specific effects.
- Step 4 : Use statistical power analysis to determine sample size .
- Step 5 : Document protocols rigorously for reproducibility .
Q. How do I conduct a systematic literature review for this compound?
- Methodological Answer :
- Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder. Example search string:
(this compound OR [IUPAC name]) AND (mechanism OR synthesis OR toxicity). - Prioritize primary sources (peer-reviewed journals) over reviews or preprints .
- Apply PRISMA guidelines to screen and categorize studies .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s bioactivity?
- Methodological Answer :
- Comparative Analysis : Tabulate discrepancies in reported results (e.g., IC₅₀ values across studies).
- Source Evaluation : Assess methodologies (e.g., assay conditions, purity verification) from conflicting papers .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify variability and identify outliers .
- Experimental Replication : Repeat key studies under standardized conditions .
Q. What strategies optimize the synthesis of this compound for reproducibility?
- Methodological Answer :
- Parameter Optimization : Use design-of-experiment (DoE) frameworks (e.g., factorial design) to test variables (temperature, catalysts).
- Analytical Validation : Confirm purity via HPLC/MS and crystallography .
- Documentation : Provide detailed synthetic protocols, including failure cases, in supplementary materials .
Q. How do I integrate interdisciplinary approaches (e.g., computational modeling + wet-lab experiments) for this compound research?
- Methodological Answer :
- Workflow Integration :
| Stage | Computational Tools | Experimental Validation |
|---|---|---|
| Target ID | Molecular docking (AutoDock) | SPR binding assays |
| Toxicity | QSAR models | Zebrafish embryo screens |
- Data Harmonization : Align computational predictions with empirical data using sensitivity analysis .
Q. What ethical considerations apply to studies involving this compound in animal/human models?
- Methodological Answer :
- Ethical Frameworks : Follow 3Rs principles (Replacement, Reduction, Refinement) for animal studies.
- Informed Consent : For human cell lines, ensure compliance with institutional review boards (IRBs) and document provenance .
- Conflict of Interest : Disclose funding sources or institutional biases in publications .
Data Analysis & Reporting
Q. How should I handle missing or incomplete data in this compound datasets?
- Methodological Answer :
- Imputation Methods : Use k-nearest neighbors (k-NN) or multiple imputation for small gaps.
- Transparency : Report missing data rates and justify exclusion criteria .
- Sensitivity Testing : Compare results with/without imputed data to assess robustness .
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).
- Error Analysis : Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
- Software Tools : R packages (drc, nplr) or Python’s SciPy for custom workflows .
Tables: Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
